molecular formula C16H18N2O3 B2526651 N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]-2-methylbenzamide CAS No. 1797726-91-0

N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]-2-methylbenzamide

Cat. No.: B2526651
CAS No.: 1797726-91-0
M. Wt: 286.331
InChI Key: AZTRPNYQJZTSCQ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

N-[2-Hydroxy-3-(2-oxopyridin-1-yl)propyl]-2-methylbenzamide has been found to interact with various enzymes and proteins .

Cellular Effects

The effects of N-[2-Hydroxy-3-(2-oxopyridin-1-yl)propyl]-2-methylbenzamide on cellular processes are complex and multifaceted . It has been observed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[2-Hydroxy-3-(2-oxopyridin-1-yl)propyl]-2-methylbenzamide have been observed to change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being investigated .

Dosage Effects in Animal Models

The effects of N-[2-Hydroxy-3-(2-oxopyridin-1-yl)propyl]-2-methylbenzamide vary with different dosages in animal models . Studies have observed threshold effects, as well as potential toxic or adverse effects at high doses .

Metabolic Pathways

N-[2-Hydroxy-3-(2-oxopyridin-1-yl)propyl]-2-methylbenzamide is involved in certain metabolic pathways . It interacts with various enzymes and cofactors, and may influence metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of N-[2-Hydroxy-3-(2-oxopyridin-1-yl)propyl]-2-methylbenzamide within cells and tissues are complex processes . It may interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of N-[2-Hydroxy-3-(2-oxopyridin-1-yl)propyl]-2-methylbenzamide and its effects on activity or function are areas of active research . It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]-2-methylbenzamide typically involves multi-step organic reactions. . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The purification process often includes crystallization and chromatography techniques to achieve the desired compound quality .

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]-2-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivative compounds .

Scientific Research Applications

N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]-2-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]-2-methylbenzamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. These interactions are often mediated by the compound’s functional groups, which facilitate binding and modulation of target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]-2-methylbenzamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Unlike cetylpyridinium chloride and domiphen bromide, which are primarily used for their antimicrobial properties, this compound has broader applications in chemistry, biology, and medicine .

Properties

IUPAC Name

N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-12-6-2-3-7-14(12)16(21)17-10-13(19)11-18-9-5-4-8-15(18)20/h2-9,13,19H,10-11H2,1H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZTRPNYQJZTSCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC(CN2C=CC=CC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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